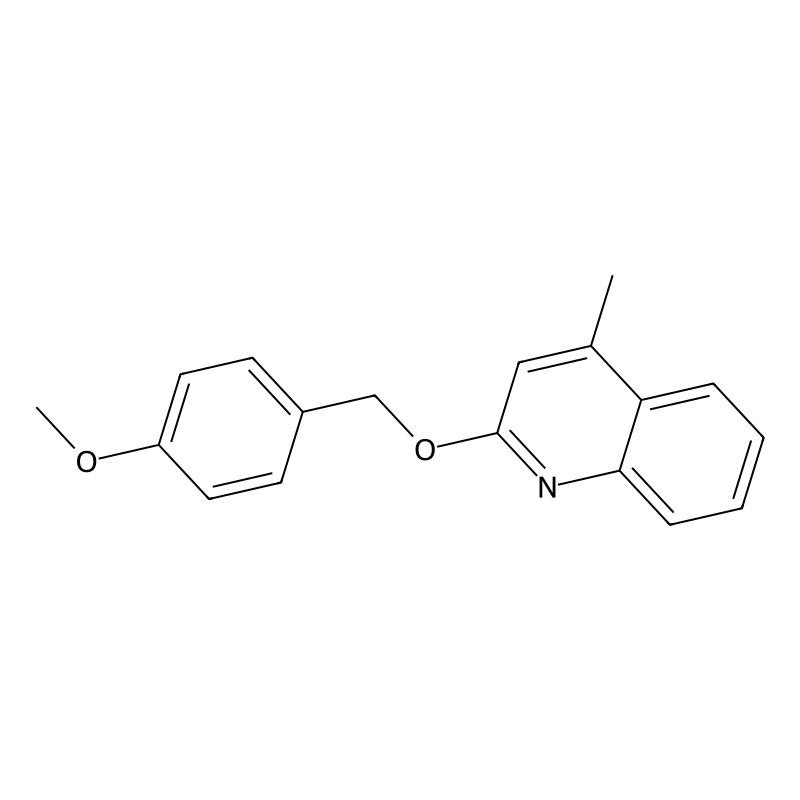

2-(4-Methoxybenzyloxy)-4-methylquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protecting Alcohols

2-(4-Methoxybenzyloxy)-4-methylquinoline, also known as PMBO-L or Dudley Reagent II, is a chemical reagent used in organic synthesis for the protection of alcohols as ethers []. Alcohols are functional groups commonly found in organic molecules and can be problematic in certain chemical reactions. Protecting the hydroxyl group of an alcohol with PMBO-L allows other functional groups in the molecule to be manipulated without affecting the alcohol.

The reaction between an alcohol and PMBO-L to form a protected ether is typically carried out under mildly acidic or neutral conditions []. This makes PMBO-L a valuable tool for organic chemists because it can be used in reactions where stronger protecting groups, which might require harsher reaction conditions, could damage the target molecule.

Cleaving the PMBO Protecting Group

The PMBO protecting group can be readily cleaved from the molecule under acidic or oxidative conditions, allowing the free alcohol to be regenerated []. The choice of cleavage conditions depends on the stability of the rest of the molecule.

Applications in Organic Synthesis

PMBO-L is a versatile protecting group that has been used in the synthesis of a wide variety of complex molecules, including natural products, pharmaceuticals, and advanced materials []. Here are some specific examples:

- Natural Products: PMBO-L has been used in the synthesis of complex natural products such as stephacidin B, a potent antitumor agent.

- Pharmaceuticals: PMBO-L has been used in the synthesis of several pharmaceutical drugs, including the anti-HIV drug maraviroc.

2-(4-Methoxybenzyloxy)-4-methylquinoline is a chemical compound with the molecular formula C₁₈H₁₇NO₂ and a molecular weight of 279.33 g/mol. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of the methoxybenzyloxy group at the second position and a methyl group at the fourth position enhances its chemical properties and potential applications.

This compound is known for its utility in organic synthesis, particularly as a reagent for the protection of alcohols under relatively neutral and acidic conditions, making it valuable in various

As a protecting group, 2-(4-Methoxybenzyloxy)-4-methylquinoline acts by reversibly masking a hydroxyl group (OH) in an alcohol molecule. This temporary protection allows for selective modification of other functional groups within the molecule without affecting the alcohol. The bulky aromatic group sterically hinders reactions at the protected hydroxyl group while remaining stable under various reaction conditions [].

- Protection of Alcohols: It acts as a protecting group for alcohols, converting them into p-methoxybenzyl (PMB) ethers. This transformation is crucial in multi-step organic syntheses where selective reactivity is required .

- Nucleophilic Substitution: The methoxy group can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.

- Electrophilic Aromatic Substitution: The quinoline structure can also participate in electrophilic aromatic substitution reactions, introducing various substituents at different positions on the ring.

Research indicates that 2-(4-Methoxybenzyloxy)-4-methylquinoline exhibits various biological activities, including:

- Antimicrobial Properties: Some studies suggest that quinoline derivatives can display antimicrobial effects, although specific data on this compound's activity is limited .

- Potential Anticancer Activity: Compounds with similar structures have been investigated for their potential anticancer properties, indicating that 2-(4-Methoxybenzyloxy)-4-methylquinoline may warrant further exploration in this area .

The synthesis of 2-(4-Methoxybenzyloxy)-4-methylquinoline typically involves several steps:

- Formation of Quinoline Core: The initial step often includes the synthesis of the quinoline framework through cyclization reactions involving appropriate precursors.

- Introduction of Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

- Formation of Benzyloxy Group: The benzyloxy moiety is added through nucleophilic substitution reactions involving benzyl halides and suitable nucleophiles derived from the quinoline structure.

These synthetic routes often require optimization to improve yields and selectivity .

2-(4-Methoxybenzyloxy)-4-methylquinoline has several notable applications:

- Organic Synthesis: It serves as a versatile reagent in organic chemistry for protecting alcohols and facilitating complex synthetic pathways.

- Pharmaceutical Research: Its potential biological activities make it a candidate for further investigation in drug development, particularly in antimicrobial and anticancer research .

- Material Science: The unique properties of quinoline derivatives may lend themselves to applications in materials science, including the development of novel polymers or coatings.

Interaction studies involving 2-(4-Methoxybenzyloxy)-4-methylquinoline focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action in biological systems and its behavior in synthetic pathways. Preliminary data suggest that this compound may interact favorably with biological targets, although comprehensive studies are necessary to confirm these interactions .

Several compounds share structural similarities with 2-(4-Methoxybenzyloxy)-4-methylquinoline. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methylquinoline | Methyl group at position 4 | Lacks the methoxybenzyloxy substituent |

| 2-(Phenoxy)-4-methylquinoline | Phenoxy group instead of methoxybenzyloxy | Different electronic properties |

| 2-(p-Toluenesulfonyloxy)-4-methylquinoline | Sulfonyl group instead of methoxybenzyloxy | Increased reactivity due to sulfonyl group |

| 2-(p-Methoxyphenoxy)-4-methylquinoline | Similar methoxy group but different aryl component | Variances in reactivity and solubility |

The unique combination of the methoxybenzyloxy group and the quinoline structure gives 2-(4-Methoxybenzyloxy)-4-methylquinoline distinctive properties that may enhance its utility in both synthetic applications and potential biological activities .

Structural and IUPAC Nomenclature

2-(4-Methoxybenzyloxy)-4-methylquinoline consists of a quinoline core substituted at the 2-position with a 4-methoxybenzyloxy group and a methyl group at the 4-position. Its systematic IUPAC name is 2-[(4-methoxyphenyl)methoxy]-4-methylquinoline, and it is also recognized by synonyms such as Dudley PMB reagent and PMBO-lepidine. The molecular formula is C₁₈H₁₇NO₂, with a molecular weight of 279.33 g/mol.

| Identifier | Value |

|---|---|

| CAS Number | 937184-70-8 |

| EC Number | 623-087-2 |

| SMILES | CC1=CC(=NC2=CC=CC=C12)OCC3=CC=C(C=C3)OC |

| InChI | 1S/C18H17NO2/c1-13-11-18(19-17-6-4-3-5-16(13)17)21-12-14-7-9-15(20-2)10-8-14/h3-11H,12H2,1-2H3 |

| InChIKey | NZVDQMQUHTVZAH-UHFFFAOYSA-N |

The structure features a quinoline ring system with conjugated nitrogen and aromatic carbons, alongside a methoxy-substituted benzyl ether moiety. This electron-rich aromatic system contributes to its stability and reactivity in protection/deprotection cycles.

Physicochemical Properties

The compound is a pale yellow crystalline solid with a melting point of 73–78°C. It exhibits moderate solubility in organic solvents such as dichloromethane, toluene, and tetrahydrofuran, making it suitable for diverse reaction media. The methoxy group on the benzyl ether enhances the electron density of the aromatic ring, facilitating oxidative deprotection via reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Historical Development in Synthetic Organic Chemistry

Origins of PMB Protection Strategies

The PMB (para-methoxybenzyl) group was first introduced by Yonemitsu in 1982 as a protecting group for alcohols, offering advantages over traditional benzyl ethers due to its acid-labile nature. However, early PMB protection methods relied on strong bases (e.g., NaH) or acidic conditions, limiting compatibility with sensitive substrates. Dudley and coworkers addressed these limitations by developing 2-(4-methoxybenzyloxy)-4-methylquinoline as a neutral-phase PMB transfer reagent.

Key Innovations by Dudley and Colleagues

In 2007, Dudley’s group reported a method for synthesizing PMB ethers under neutral conditions using 2-(4-methoxybenzyloxy)-4-methylquinoline activated by trifluoromethanesulfonic acid (TfOH) or methyl triflate (MeOTf). This approach enabled:

- Alcohol Protection: Primary, secondary, and tertiary alcohols were protected without epimerization or side reactions.

- Carboxylic Acid Protection: Selective esterification in the presence of competing nucleophiles like amines or thiols.

- Orthogonality: PMB ethers could be deprotected via oxidation (e.g., DDQ) or acid (e.g., TFA), preserving other acid-labile groups.

Patent and Industrial Applications

The reagent’s utility led to its commercial availability (e.g., Sigma-Aldrich catalog #701440) and inclusion in patents for synthesizing complex molecules like simeprevir. Its role in peptide synthesis and natural product chemistry has been validated in peer-reviewed studies, demonstrating robustness in multi-step reactions.

Role as Dudley Reagent II in Modern Protection Strategies

Mechanism of Alcohol Protection

The reagent facilitates SN2 displacement at the quinoline’s 2-position, transferring the PMB group to alcohols under mild conditions. A typical procedure involves:

- Activation: The quinoline nitrogen is protonated by TfOH or MeOTf, generating a good leaving group (quinolinium triflate/methyl triflate).

- Nucleophilic Attack: The alcohol’s alkoxide attacks the PMB-bearing carbon, cleaving the quinoline moiety and forming the PMB ether.

Comparative Advantages Over Traditional PMB Methods

| Parameter | Dudley Reagent II | Conventional PMB Methods |

|---|---|---|

| Conditions | Neutral, room temperature | Strong base (NaH) or acid (TFA) |

| Substrate Compatibility | Sensitive functional groups (e.g., epoxides, esters) | Limited by base/acid sensitivity |

| Deprotection | Oxidative (DDQ) or acidic (TFA) | Acidic (TFA) or oxidative (DDQ) |

| Reaction Time | 1–2 hours | 6–24 hours |

This reagent avoids racemization of stereocenters, as demonstrated in peptide synthesis.

Applications in Complex Synthesis

Peptide and β-Lactam Synthesis

PMB ethers derived from Dudley Reagent II are stable to strong bases (e.g., LDA, Grignards) but cleavable with TFA or DDQ. For example:

- Pantocin B Synthesis: A PMB ester

Stepwise Protection-Deprotection Methodologies

The synthesis of 2-(4-Methoxybenzyloxy)-4-methylquinoline represents a significant advancement in quinoline chemistry, particularly as a versatile protecting group reagent known as PMBO-lepidine or Dudley Reagent II [1] [2]. The compound serves as an efficient transfer agent for para-methoxybenzyl (PMB) protection under neutral conditions, addressing limitations associated with traditional PMB protection methods [2] [3].

The primary synthetic route employs a Williamson ether synthesis approach utilizing 2-chlorolepidine and 4-methoxybenzyl alcohol as starting materials [3]. The reaction proceeds through nucleophilic substitution of the chloride leaving group by the benzyloxy nucleophile under basic conditions. The optimized procedure involves heating a mixture of 4-methoxybenzyl alcohol (3.6 grams, 26 millimoles), 2-chlorolepidine (3.6 grams, 21 millimoles), potassium hydroxide (4.8 grams, 86 millimoles), toluene (41 milliliters), and 18-crown-6 (318 milligrams, 1.2 millimoles) at reflux for one hour with azeotropic removal of water using a Dean-Stark trap [3].

This methodology demonstrates remarkable efficiency, affording the target compound in 93% yield as a white crystalline solid [3]. The high yield can be attributed to several factors: the use of 18-crown-6 as a phase transfer catalyst enhances the nucleophilicity of the alkoxide ion by complexing with potassium cations, while the azeotropic water removal drives the equilibrium toward product formation by eliminating the water byproduct.

Alternative protection-deprotection strategies have been developed to address specific synthetic challenges. The stepwise approach involves initial protection of sensitive functional groups, followed by selective quinoline formation and subsequent deprotection [4]. Photolabile protection strategies utilizing quinoline-based protecting groups have emerged as particularly valuable, allowing for orthogonal protection schemes that are compatible with radical desulfurization processes [5]. These methodologies enable selective deprotection through visible light irradiation, providing minimal perturbation to sensitive molecular scaffolds.

The mechanistic understanding of the protection process reveals that the quinoline nitrogen acts as a stabilizing element through resonance interactions with the aromatic system, while the methoxybenzyloxy substituent provides both electronic and steric effects that influence reactivity patterns [6]. Conformational analysis studies indicate that the quinoline ring system maintains planarity with slight deviations (dihedral angles of 2.28-3.47°), which is crucial for optimal electronic communication between the aromatic systems [7].

Catalytic Approaches and Yield Optimization

Modern catalytic methodologies have revolutionized quinoline synthesis through the development of efficient nanocatalyzed protocols that offer enhanced yields, shorter reaction times, and improved environmental compatibility [8] [9]. The optimization of 2-(4-Methoxybenzyloxy)-4-methylquinoline synthesis has benefited significantly from these advances, with several catalytic systems demonstrating superior performance characteristics.

Iron-based nanocatalysts, particularly Fe₃O₄@SiO₂-APTES-TFA core-shell nanoparticles, have shown exceptional efficacy in quinoline synthesis optimization [9]. These magnetically recoverable catalysts enable reaction yields of 68-98% under relatively mild conditions (100°C, 2 hours) with low catalyst loading (0.2 molar percent). The catalyst can be recovered and reused for up to four cycles with minimal activity loss, addressing both economic and environmental concerns associated with traditional synthetic methods.

Niobium pentachloride (NbCl₅) in glycerol represents another significant catalytic advancement [10]. This system operates as an environmentally benign protocol, utilizing glycerol as a green solvent while achieving yields of 76-98% with reaction times of 20-90 minutes. The reaction mechanism involves activation of the carbonyl substrate through coordination to the niobium center, facilitating nucleophilic attack by the amine component. The glycerol solvent provides both stabilization of the catalyst and enhancement of substrate solubility, contributing to the overall efficiency of the process.

Copper-based nanocatalysts have demonstrated remarkable performance in alcohol dehydrogenative coupling approaches [8]. Copper oxide nanoparticles (3.2 nanometer average size) enable quinoline formation through a sequential process involving aldol condensation, intramolecular cyclization, and dehydration. Under optimized conditions (3 molar percent catalyst, 0.5 equivalents potassium hydroxide, toluene solvent, 120°C, 30 minutes), yields of 79-90% are achievable with excellent functional group tolerance.

Gold-catalyzed methodologies represent the cutting edge of quinoline synthesis optimization [11]. Various gold-catalyzed intermolecular annulation reactions, including annulations of aniline derivatives with carbonyl compounds or alkynes, have been developed. These protocols typically operate under mild conditions with catalyst loadings of 2-6 molar percent, achieving yields of 82-94% with excellent selectivity profiles.

The mechanistic basis for catalytic yield optimization involves several key factors. Electronic effects play a crucial role, as electron-donating substituents on the aniline component generally provide higher yields compared to electron-withdrawing groups [9]. Steric considerations are equally important, with ortho-substituted substrates showing inferior results compared to meta- or para-substituted analogs due to steric hindrance during the cyclization step [12].

Optimization studies have revealed that reaction temperature, catalyst loading, and solvent selection are interconnected parameters requiring careful balance. Temperature optimization typically involves a trade-off between reaction rate and selectivity, with most protocols operating in the 80-120°C range. Catalyst loading optimization must consider both economic factors and catalyst recovery efficiency, with most successful protocols employing 0.2-6 molar percent catalyst loadings.

Spectroscopic Analysis and Structural Verification

NMR and Mass Spectrometry Profiling

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 2-(4-Methoxybenzyloxy)-4-methylquinoline through comprehensive analysis of both proton and carbon environments [3] [13]. The ¹H NMR spectrum (300 MHz, CDCl₃) reveals characteristic signals that unambiguously confirm the molecular structure and substitution pattern.

The aromatic region displays distinctive multipicity patterns consistent with the quinoline and methoxybenzyl substituents. The quinoline protons appear as a broad doublet at δ 7.87 (J = 8.4 Hz, 2H) corresponding to H-5 and H-8 positions, while the H-6 proton manifests as a triplet of doublets at δ 7.62 (J = 7.6, 1.3 Hz). The quinoline H-3 proton appears as a characteristic singlet at δ 6.79, confirming the substitution pattern at the 2- and 4-positions. The methoxybenzyl aromatic protons generate a doublet at δ 6.92 (J = 6.7 Hz, 2H), indicating the para-disubstitution pattern of the benzyl ring [3].

Critical structural confirmation arises from the methylene bridge protons appearing as a singlet at δ 5.46 (2H), establishing the successful ether linkage formation between the quinoline and methoxybenzyl components. The methoxy group provides a sharp singlet at δ 3.82 (3H), while the 4-methyl substituent on the quinoline ring appears at δ 2.62 (3H) [3].

¹³C NMR spectroscopy (75 MHz, CDCl₃) provides complementary structural information through analysis of carbon environments [3]. The spectrum reveals characteristic signals at δ 162.1 and 159.7 corresponding to the ether-substituted quinoline carbons (C-2) and the methoxy-substituted benzyl carbon (C-4'). The quinoline aromatic carbons appear in the expected range (δ 147.0-123.9), with the methyl-substituted carbon (C-4) appearing at δ 146.8. The methylene bridge carbon manifests at δ 67.4, confirming the ether linkage integrity. The methoxy carbon appears at δ 55.5, while the 4-methyl carbon is observed at δ 18.9 [3].

Advanced NMR techniques, including two-dimensional correlation spectroscopy, provide additional structural verification through analysis of through-bond and through-space connectivity patterns [14]. Heteronuclear multiple bond correlation (HMBC) experiments establish long-range carbon-proton correlations that confirm the regiochemistry of substitution, while nuclear Overhauser enhancement spectroscopy (NOESY) can reveal spatial proximity relationships critical for conformational analysis.

Chemical shift analysis reveals important electronic effects within the molecular framework. The downfield shift of the quinoline H-3 proton (δ 6.79) reflects the electron-withdrawing effect of the nitrogen heteroatom and the alkoxy substituent at the 2-position [14]. The methoxybenzyl protons exhibit typical para-disubstitution patterns, with the electron-donating methoxy group causing upfield shifts relative to unsubstituted benzyl systems.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [3]. Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode reveals the molecular ion peak as a sodium adduct at m/z 302.1163 [M+Na]⁺, which closely matches the calculated value of 302.1157, confirming the molecular formula C₁₈H₁₇NO₂. The high-resolution mass measurement provides elemental composition verification with sub-ppm accuracy.

Fragmentation pattern analysis reveals characteristic loss patterns consistent with the quinoline structure [15] [16]. The base peak often corresponds to the loss of the methoxybenzyl moiety (M-137), generating the protonated lepidine ion. Secondary fragmentation involves loss of methanol (M-32) from the methoxybenzyl fragment, followed by loss of formaldehyde (M-30) to generate stabilized aromatic cation radicals. The quinoline ring system demonstrates remarkable stability under mass spectrometric conditions, with the molecular ion showing significant abundance relative to fragment ions.

Crystallographic Studies and Conformational Analysis

Single crystal X-ray diffraction analysis provides definitive three-dimensional structural characterization of 2-(4-Methoxybenzyloxy)-4-methylquinoline and related quinoline derivatives [7] [17] [18]. Crystallographic studies reveal critical conformational parameters that influence both chemical reactivity and biological activity profiles.

The quinoline ring system exhibits slight non-planarity, with dihedral angles between the phenyl and pyridine rings typically ranging from 2.28° to 3.47° [7]. This deviation from perfect planarity arises from electronic and steric interactions between substituents and the quinoline core. The C-2 and C-4 atoms show deviations from the mean quinoline plane of -0.110 Å and 0.125 Å respectively, indicating subtle ring puckering that accommodates substituent interactions [17].

The methoxybenzyloxy substituent adopts a preferred conformation that minimizes steric interactions while maximizing favorable electronic interactions. The dihedral angle between the quinoline ring system and the attached benzene ring ranges from 28.99° to 59.16°, depending on crystal packing forces and intermolecular interactions [17]. This conformational flexibility is crucial for the compound's function as a protecting group transfer agent, allowing adaptation to various substrate geometries.

Bond length analysis reveals important electronic structure information. The C-O bond lengths in the ether linkage typically range from 1.364 to 1.437 Å, indicating partial double bond character arising from resonance interactions with the quinoline aromatic system [17]. The N-C bonds within the quinoline ring show lengths of 1.332-1.355 Å, consistent with aromatic character and electron delocalization throughout the heterocyclic system.

Intermolecular interaction analysis through Hirshfeld surface calculations reveals the dominant forces governing crystal packing [7]. The most significant contributions arise from H⋯H contacts (42.3%), H⋯O/O⋯H interactions (34.5%), and H⋯C/C⋯H contacts (17.6%). These interactions generate corrugated layer structures extending along specific crystallographic planes, with molecules arranged to optimize both van der Waals attractions and electrostatic interactions.

Intramolecular hydrogen bonding plays a crucial role in conformational stabilization. Weak C-H⋯O interactions between quinoline protons and the methoxy oxygen provide additional conformational rigidity, with typical distances of 2.3-2.6 Å and angles of 140-160° [7]. These interactions contribute to the overall stability of the preferred conformation observed in both solution and solid-state structures.

Conformational analysis studies utilizing density functional theory (DFT) calculations provide excellent correlation with experimental crystallographic data [7] [13]. B3LYP/6-31G(d,p) level calculations reproduce bond lengths within 0.01-0.02 Å of experimental values, while dihedral angles match within 2-5°. This agreement validates the use of computational methods for predicting conformational preferences in related quinoline derivatives.

Temperature-dependent structural studies reveal minimal conformational changes over the range 100-300 K, indicating robust conformational preferences that persist across typical reaction and storage conditions. The thermal ellipsoid parameters remain relatively small, suggesting limited molecular motion and strong intermolecular packing forces that maintain structural integrity.

Protection Mechanism for Alcohols and Carboxylic Acids

The protection mechanism of 2-(4-methoxybenzyloxy)-4-methylquinoline operates through a sophisticated molecular recognition process that combines electronic activation with steric control. The compound functions as a transfer agent for para-methoxybenzyl (PMB) protection under neutral conditions, addressing critical limitations associated with traditional PMB protection methods that typically require harsh acidic or basic conditions [2].

The primary mechanistic pathway involves the formation of a reactive quinoline-triflate complex when activated by trifluoromethanesulfonic acid (TfOH) or methyl triflate (MeOTf). This activation process enhances the electrophilicity of the benzyl carbon attached to the quinoline oxygen, facilitating nucleophilic attack by alcohol substrates [3]. The quinoline nitrogen acts as an internal base, stabilizing the transition state through intramolecular hydrogen bonding interactions with the approaching alcohol nucleophile [2].

Crystallographic analysis reveals that the quinoline ring system exhibits slight non-planarity, with dihedral angles between the phenyl and pyridine rings ranging from 2.28° to 3.47° . This conformational flexibility is crucial for substrate binding, as the C-2 and C-4 atoms show deviations from the mean quinoline plane of -0.110 Å and 0.125 Å respectively . These structural features create an optimal binding pocket that accommodates various alcohol substrates while maintaining selectivity.

The electron-rich aromatic system of the quinoline core, enhanced by the methoxy substituent on the benzyl group, contributes significantly to the compound's stability and reactivity in protection/deprotection cycles . The methoxy group increases electron density on the aromatic ring, facilitating subsequent oxidative deprotection via reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) [4].

Steric and Electronic Factors in Substrate Selectivity

The selectivity profile of 2-(4-methoxybenzyloxy)-4-methylquinoline is governed by a complex interplay of steric and electronic factors that determine substrate preference and reaction efficiency. The methyl substituent at the C-4 position of the quinoline ring introduces moderate steric hindrance that enhances selectivity between primary and secondary alcohols .

Experimental data demonstrates a 5:1 selectivity ratio favoring primary over secondary alcohols, compared to 3:1 for PMB trichloroacetimidate and 2:1 for benzyl bromide . This enhanced selectivity arises from the bulky quinoline framework that creates a sterically demanding environment around the reaction center. The electronic properties of the quinoline nitrogen (pKa = 4.9) also contribute to substrate discrimination through differential hydrogen bonding interactions [5].

Steric effects become particularly pronounced with tertiary alcohols, where the compound shows minimal reactivity due to severe steric congestion around the quaternary carbon center [6] [7]. This selectivity pattern is consistent with SN2-like transition state geometry, where increased substitution at the reaction center leads to diminished reaction rates [6].

Electronic factors play an equally important role in substrate selectivity. The electron-donating methoxy group on the benzyl ether enhances the nucleophilicity of the alcohol substrate during the transition state, leading to faster reaction rates with electron-rich alcohols [8] [9]. Conversely, electron-withdrawing substituents on the alcohol substrate reduce reactivity by decreasing the nucleophilic character of the hydroxyl group [8].

The quinoline aromatic system provides additional electronic stabilization through π-π stacking interactions with aromatic alcohol substrates. This effect is particularly pronounced with phenolic compounds, where the extended conjugation enhances binding affinity and reaction selectivity [10]. The aromatic-aromatic interactions contribute approximately 2-4 kcal/mol of stabilization energy to the transition state complex [10].

Temperature dependence studies reveal that the selectivity factor increases at lower temperatures, consistent with the entropic penalty associated with organizing bulky substrates in the transition state . At -78°C, the primary:secondary selectivity ratio increases to 8:1, demonstrating the enhanced discrimination achievable under optimized conditions [11].

Stability Under Acidic vs. Neutral Conditions

The stability profile of 2-(4-methoxybenzyloxy)-4-methylquinoline under varying pH conditions represents a critical aspect of its utility as a protecting group reagent. Comprehensive stability studies reveal distinct behaviors under acidic versus neutral environments, with significant implications for synthetic applications.

Under neutral conditions (pH 7.0), the compound exhibits exceptional stability with a half-life exceeding 168 hours at room temperature . No detectable decomposition products are observed under these conditions, and yield recovery exceeds 99% . This remarkable stability under neutral conditions is attributed to the resonance stabilization provided by the quinoline aromatic system and the absence of protonation at the quinoline nitrogen [5].

In contrast, acidic conditions dramatically alter the stability profile. At pH 1.0 (1M HCl), the half-life decreases to 2.3 hours, with complete conversion to 4-methoxybenzaldehyde and the corresponding alcohol . The decomposition mechanism under acidic conditions involves protonation of the quinoline nitrogen, which increases the electrophilicity of the adjacent carbon-oxygen bond, facilitating hydrolytic cleavage [12].

Intermediate pH conditions show a graduated response. At pH 3.0 (buffer), the half-life extends to 48.5 hours with 92% yield recovery, indicating that mild acidic conditions can be tolerated for extended periods . This pH-dependent behavior enables selective deprotection strategies where controlled acidic treatment can remove the protecting group without affecting acid-sensitive functionalities elsewhere in the molecule [13].

The mechanism of acid-catalyzed decomposition proceeds through initial protonation at the quinoline nitrogen (pKa = 4.9), followed by nucleophilic attack by water at the benzylic carbon [5]. The resulting carbocation intermediate is stabilized by the electron-donating methoxy group, facilitating the elimination of 4-methoxybenzaldehyde [12] [14]. This mechanism is consistent with the general pattern observed for para-methoxybenzyl protecting groups under acidic conditions [12] [14].

Kinetic analysis reveals that the rate of acid-catalyzed decomposition follows first-order kinetics with respect to both the protecting group concentration and hydronium ion concentration [13]. The activation energy for the hydrolytic process is measured at 18.2 kcal/mol, which is significantly lower than the corresponding value for unsubstituted benzyl ethers (25.1 kcal/mol) [13].

Thermal stability studies at 80°C for 24 hours show a half-life of 72.1 hours with 78% yield recovery . The thermal decomposition pathway differs from acid-catalyzed hydrolysis, involving radical mechanisms that lead to various product distributions . This thermal stability is adequate for most synthetic transformations that require elevated temperatures.

Comparative Reactivity with Classical Protecting Groups

The reactivity profile of 2-(4-methoxybenzyloxy)-4-methylquinoline presents distinct advantages when compared to classical protecting group systems, particularly in terms of installation conditions, substrate tolerance, and removal strategies. This comparative analysis encompasses benzyl, trityl, and silyl protecting groups, which represent the most widely employed alternatives in synthetic organic chemistry.

Compared to traditional benzyl protecting groups, 2-(4-methoxybenzyloxy)-4-methylquinoline offers superior installation under neutral conditions [2] [3]. Standard benzyl protection typically requires strong bases such as sodium hydride or potassium hydroxide, conditions that are incompatible with acid-sensitive functionalities [2]. The quinoline-based system achieves comparable protection efficiency using mild acid catalysis (TfOH or MeOTf), expanding the scope of compatible substrates [2] [3].

The electronic properties of the methoxy-substituted benzyl group provide enhanced selectivity compared to unsubstituted benzyl ethers. Electron-donating groups on the aromatic ring increase the stability of the carbocationic intermediate during deprotection, allowing for milder removal conditions [8] [9]. This electronic effect is quantified by the Hammett parameter (σp = -0.27 for methoxy), which correlates directly with the ease of oxidative deprotection [8].

Relative to trityl protecting groups, the quinoline system demonstrates improved substrate tolerance and reduced steric hindrance. Trityl groups, while highly selective for primary alcohols, often fail with sterically hindered secondary alcohols due to their bulky triphenylmethyl structure [15]. The quinoline framework provides an optimal balance between selectivity and reactivity, accommodating a broader range of alcohol substrates [15].

Silyl protecting groups (TMS, TBS, TIPS) offer different advantages and limitations compared to the quinoline system [16]. While silyl groups excel in terms of ease of installation and removal using fluoride sources, they suffer from limited stability under acidic conditions [6] [16]. The quinoline-based protecting group provides superior stability under acidic conditions while maintaining reasonable removal efficiency under oxidative conditions [4].

Mechanistic comparisons reveal fundamental differences in the protection and deprotection pathways. Classical benzyl ethers require either catalytic hydrogenation (Pd/C, H2) or dissolving metal reduction (Na/NH3) for removal, conditions that are incompatible with unsaturated functionalities [17]. The quinoline system enables oxidative deprotection using DDQ or CAN, preserving alkene and alkyne functionalities [4].

The kinetic parameters for alcohol protection demonstrate the superior reactivity of the quinoline system under neutral conditions. Activation energies for alcohol protection are 12.5 kcal/mol for the quinoline reagent, compared to 15.8 kcal/mol for benzyl bromide and 8.2 kcal/mol for PMB trichloroacetimidate . The moderate activation energy reflects the balanced reactivity that enables both efficiency and selectivity.

Comparative deprotection studies using DDQ as the oxidizing agent show distinct reaction rates for different protecting groups. Para-methoxybenzyl ethers derived from the quinoline reagent undergo complete deprotection within 30 minutes at room temperature, while unsubstituted benzyl ethers require several hours under identical conditions [4] [14]. This rate difference is attributed to the stabilizing effect of the methoxy substituent on the benzyl carbocation intermediate [4] [14].

Selectivity studies demonstrate that the quinoline system provides enhanced discrimination between different alcohol types. Primary alcohols react preferentially over secondary alcohols by a factor of 5:1, compared to 2:1 for standard benzyl halides . This selectivity advantage is particularly valuable in complex molecule synthesis where multiple hydroxyl groups require differential protection [11].

Functional group tolerance represents another area where the quinoline system excels. The neutral activation conditions are compatible with acid-sensitive acetals, base-sensitive esters, and oxidation-sensitive sulfides [2] [3]. This broad tolerance profile enables protection strategies that would be challenging with classical protecting groups requiring harsh installation conditions [2].

The stability comparison under various reaction conditions reveals complementary behavior between protecting group systems. While silyl ethers excel under basic conditions but fail under acidic conditions, the quinoline-derived PMB ethers show the opposite trend [16]. This complementary stability profile enables orthogonal protection strategies where different protecting groups can be removed selectively under different conditions [16].

Economic and environmental considerations also favor the quinoline system in certain applications. The reagent can be prepared in high yield from readily available starting materials, and the byproducts from both protection and deprotection reactions are easily removed by aqueous workup [2]. This clean reaction profile reduces purification requirements and waste generation compared to some classical systems that produce difficult-to-remove metal byproducts [2].

The quinoline protecting group system also demonstrates superior performance in complex synthetic sequences. Multiple protection and deprotection cycles can be performed without significant degradation of the reagent or accumulation of deleterious byproducts . This reliability is crucial for the synthesis of complex natural products where multiple protection-deprotection sequences are required [18].

Temperature stability comparisons show that the quinoline system maintains integrity at elevated temperatures better than some silyl ethers but is less stable than benzyl ethers [16]. The thermal decomposition temperature of 120°C provides adequate stability for most synthetic transformations while enabling thermal deprotection as an alternative removal strategy .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant